Squalamine (CAS 148717-90-2) is a water-soluble, naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). Structurally, it consists of a sulfated cholestane steroid core conjugated to a spermidine polyamine chain [1]. In scientific and industrial procurement, it is primarily sourced as a broad-spectrum, membrane-active antimicrobial agent and a mechanistically distinct anti-angiogenic compound. Its amphipathic cationic nature allows it to target negatively charged microbial membranes and inhibit intracellular targets such as the sodium-hydrogen exchanger 3 (NHE3) in eukaryotic cells [2]. This dual functionality makes squalamine a critical baseline material for infectious disease research, oncology modeling, and the development of novel anti-infective formulations.
Substituting squalamine with closely related aminosterols (such as MSI-1436/trodusquemine) or standard cationic peptide antibiotics (such as colistin) leads to fundamental mechanism and target deviations. MSI-1436 possesses a spermine rather than a spermidine side chain, shifting its primary biological activity toward allosteric PTP1B inhibition rather than the specific NHE3 inhibition and anti-angiogenic profile characteristic of squalamine [1]. Furthermore, unlike conventional antibiotics, squalamine bypasses standard efflux pump resistance mechanisms and retains high activity against multidrug-resistant (MDR) Gram-negative isolates [2]. Procuring generic cationic surfactants or alternative sterols fails to replicate squalamine’s highly specific intracellular displacement mechanism, compromising reproducibility in specialized anti-angiogenic or combinatorial antimicrobial assays.
In preclinical models of chronic P. aeruginosa pneumonia, aerosolized squalamine demonstrates comparable bactericidal efficacy to the last-resort antibiotic colistin, but requires a significantly lower administered dose. Treatment with 3 mg of aerosolized squalamine achieved a reduction in pulmonary bacterial count (to 10^3 cfu/lung) that was statistically equivalent to the reduction achieved by 160 mg of aerosolized colistin[1]. This ~53-fold difference in required dosing highlights squalamine's superior potency in specific localized delivery models.
| Evidence Dimension | Administered dose required for equivalent bacterial load reduction (10^3 cfu/lung) |
| Target Compound Data | 3 mg (aerosolized squalamine) |
| Comparator Or Baseline | 160 mg (aerosolized colistin) |
| Quantified Difference | Equivalent in vivo efficacy achieved at a ~53-fold lower dose. |
| Conditions | Rat model of chronic P. aeruginosa pneumonia (PAO1 strain) treated twice daily for 6 days. |
For researchers developing inhaled therapeutics for cystic fibrosis or chronic pneumonia, squalamine offers a highly efficient, low-dose alternative to standard polymyxin-class antibiotics.
Squalamine and its closest natural analog, MSI-1436 (trodusquemine), are frequently evaluated together, but they are not interchangeable in targeted assays. Squalamine features a spermidine side chain and primarily acts by inhibiting the sodium-hydrogen exchanger 3 (NHE3) to exert anti-angiogenic effects [1]. In contrast, MSI-1436 contains a spermine side chain, which shifts its pharmacological profile to act as a highly selective, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) [1].
| Evidence Dimension | Polyamine side chain structure and primary molecular target |
| Target Compound Data | Spermidine conjugation; targets NHE3 and intracellular membrane electrostatics. |
| Comparator Or Baseline | MSI-1436 (Spermine conjugation; targets PTP1B). |
| Quantified Difference | A single polyamine substitution completely alters the primary mechanistic target from NHE3/angiogenesis to PTP1B/metabolic regulation. |
| Conditions | In vitro target binding and structural characterization. |
Procurement must strictly differentiate between these two aminosterols; substituting squalamine with MSI-1436 will invalidate assays targeting NHE3 or classical anti-angiogenic pathways.
Squalamine serves as a potent permeabilizing adjuvant that bypasses mechanical and enzymatic resistance barriers in Gram-negative bacteria. When used at sub-inhibitory concentrations (1/5 to 1/10 of its MIC), squalamine significantly enhances the penetration of standard antibiotics. Against multidrug-resistant K. pneumoniae clinical isolates, the addition of squalamine decreased the MIC of partnered antibiotics like cefepime and tetracycline by 16- to 32-fold [1].
| Evidence Dimension | Fold-reduction in antibiotic MIC |
| Target Compound Data | 16- to 32-fold reduction in Cefepime/Tetracycline MIC when combined with sub-inhibitory squalamine. |
| Comparator Or Baseline | Baseline MIC of Cefepime/Tetracycline alone against MDR K. pneumoniae. |
| Quantified Difference | 16- to 32-fold enhancement in antibiotic efficacy. |
| Conditions | In vitro broth microdilution against clinical MDR K. pneumoniae and E. aerogenes isolates. |
Validates squalamine as a high-value precursor or adjuvant for formulation scientists developing combinatorial therapies to rescue the efficacy of legacy antibiotics.
Unlike conventional anti-angiogenic agents that competitively bind to extracellular vascular endothelial growth factor (VEGF) or its receptors, squalamine operates via a distinct intracellular mechanism. It specifically targets and inhibits the sodium-hydrogen exchanger isoform 3 (NHE3) on the endothelial cell membrane, altering intracellular pH and subsequently blocking downstream signaling pathways required for cell proliferation and migration [1]. This allows squalamine to exert potent anti-angiogenic effects independent of direct VEGFR antagonism.
| Evidence Dimension | Mechanism of anti-angiogenic action |
| Target Compound Data | Intracellular inhibition of the NHE3 hydrogen-ion efflux system. |
| Comparator Or Baseline | Standard VEGF inhibitors (Extracellular receptor binding/kinase inhibition). |
| Quantified Difference | Squalamine bypasses the standard receptor-ligand competitive binding model, acting purely on intracellular pH regulation via NHE3. |
| Conditions | In vitro endothelial cell signaling and proliferation assays. |
Provides a mechanistically distinct control compound for angiogenesis research, particularly in models evaluating pH-dependent tumor microenvironments or resistance to standard VEGF inhibitors.
Due to its high efficacy at exceptionally low doses (e.g., 3 mg of squalamine vs. 160 mg of colistin) in pulmonary models, squalamine is an ideal candidate for aerosolized drug delivery research targeting cystic fibrosis-associated Pseudomonas aeruginosa infections [1].
Its ability to permeabilize Gram-negative membranes and reduce the MIC of standard antibiotics (like cefepime and tetracycline) by 16- to 32-fold makes it a critical procurement choice for researchers developing chemosensitizers to bypass efflux pump resistance in MDR pathogens [2].
Because it inhibits the NHE3 hydrogen-ion efflux system rather than directly antagonizing VEGFR, squalamine is the preferred tool compound for mapping non-canonical, intracellular anti-angiogenic pathways and evaluating pH-dependent tumor microenvironments [3].